![molecular formula C13H18ClNO2 B2354513 (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride CAS No. 1391547-09-3](/img/structure/B2354513.png)
(S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Chemical Synthesis and Derivatives
- New Salt Formation: A derivative involving N- {2 - [((2S) -3 - {[1- (4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate was studied for use in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
- Synthesis of Piperidines with Antagonist Activity: 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity were synthesized, utilizing a reaction involving 1-acetyl-4-(2,4-difluorobenzo-yl)piperidine 2 (Watanabe et al., 1993).
Pharmaceutical Research and Development
- Pharmacokinetics Studies: Studies on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which included compounds with piperidin-1-yl structures similar to (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride, were conducted (Teffera et al., 2013).
Material Science and Chemistry
- Photophysical Properties of Derivatives: The photophysical properties of S, N, and Se-modified methyl salicylate derivatives, which include structures related to this compound, were examined, providing insights into the effects of substituent moieties on photophysical properties (Yoon et al., 2019).
Biochemical and Medicinal Chemistry
- Anti-Acetylcholinesterase Activity: Piperidine derivatives, including those similar to this compound, were synthesized and evaluated for their anti-acetylcholinesterase activity, a key area in the treatment of conditions like dementia (Sugimoto et al., 1990).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[(2S)-piperidin-2-yl]benzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)11-7-5-10(6-8-11)12-4-2-3-9-14-12;/h5-8,12,14H,2-4,9H2,1H3;1H/t12-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDNHEWPPXDXMA-YDALLXLXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@@H]2CCCCN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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